Cas no 1583-83-1 (4-(Difluoromethoxy)toluene)

4-(Difluoromethoxy)toluene 化学的及び物理的性質
名前と識別子
-
- Benzene,1-(difluoromethoxy)-4-methyl-
- 4-(Difluoromethoxy)toluene
- 1-(difluoromethoxy)-4-methylbenzene
- 4-difluoromethoxytoluene
- 4-methyl(difluoromethoxy)benzene
- 4-Methylphenyl(difluoromethyl) ether
- Benzene,1-(difluoromethoxy)-4-methyl
- Difluormethyl-p-tolylether
- difluoromethyl 4-methylphenyl ether
- α,α-Difluoro-4-methylanisole
- FQIXRCHAVGDBEE-UHFFFAOYSA-N
- KGOMNESHTWOJRQ-UHFFFAOYSA-N
- PS-11748
- A809924
- D4936
- Methyl
- 1583-83-1
- 1-Difluoromethoxy-4-methyl-benzene
- AKOS005203021
- SCHEMBL256789
- Benzene, 1-(difluoromethoxy)-4-methyl-
- alpha,alpha-Difluoro-4-methylanisole
- FT-0616753
- EINECS 216-434-0
- NS00047978
- CS-0188795
- F20986
- 4-Methyl-1-(difluoromethoxy)benzene
- DTXSID20166399
- NGBGMSZFIOEYGB-UHFFFAOYSA-N
- 8MNQ5HZ4LH
- alpha,alpha-Difluoro-p-methylanisole
- MFCD00042253
- UNII-8MNQ5HZ4LH
- A-aminobutenate
- 1-(Difluoromethoxy)-4-Methyl-Benzene
- DTXCID4088890
- STL214797
- DB-043386
-
- MDL: MFCD00042253
- インチ: InChI=1S/C8H8F2O/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3
- InChIKey: DJDQNISEJVPQCS-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(OC(F)F)C=C1
計算された属性
- せいみつぶんしりょう: 158.05400
- どういたいしつりょう: 158.054
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.121
- ふってん: 167°C(lit.)
- フラッシュポイント: 61.2 °C
- 屈折率: 1.4520 to 1.4560
- PSA: 9.23000
- LogP: 2.59640
- ようかいせい: 未確定
4-(Difluoromethoxy)toluene セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- セキュリティ用語:S26-S36
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
4-(Difluoromethoxy)toluene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-(Difluoromethoxy)toluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259465-5g |
1-(Difluoromethoxy)-4-methylbenzene |
1583-83-1 | 98% | 5g |
¥1617 | 2023-04-15 | |
Apollo Scientific | PC2848M-5g |
4-(Difluoromethoxy)toluene |
1583-83-1 | 97% | 5g |
£282.00 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869266-200mg |
4-(Difluoromethoxy)toluene |
1583-83-1 | 96% | 200mg |
212.00 | 2021-05-17 | |
Ambeed | A733287-5g |
1-(Difluoromethoxy)-4-methylbenzene |
1583-83-1 | 97% | 5g |
$89.0 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4936-1g |
4-(Difluoromethoxy)toluene |
1583-83-1 | 96.0%(GC) | 1g |
¥390.0 | 2022-06-10 | |
Ambeed | A733287-25g |
1-(Difluoromethoxy)-4-methylbenzene |
1583-83-1 | 97% | 25g |
$323.0 | 2023-09-03 | |
Ambeed | A733287-1g |
1-(Difluoromethoxy)-4-methylbenzene |
1583-83-1 | 98% | 1g |
$265.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4936-5g |
4-(Difluoromethoxy)toluene |
1583-83-1 | 96.0%(GC) | 5g |
¥1490.0 | 2023-09-01 | |
Aaron | AR001QSN-1g |
Benzene, 1-(difluoromethoxy)-4-methyl- |
1583-83-1 | 98% | 1g |
$12.00 | 2025-01-21 | |
Aaron | AR001QSN-250mg |
Benzene, 1-(difluoromethoxy)-4-methyl- |
1583-83-1 | 98% | 250mg |
$7.00 | 2025-01-21 |
4-(Difluoromethoxy)toluene 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
4-(Difluoromethoxy)tolueneに関する追加情報
Professional Introduction to 4-(Difluoromethoxy)toluene (CAS No. 1583-83-1)
4-(Difluoromethoxy)toluene, chemically identified by the CAS number 1583-83-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic ether derivative exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a toluene core and a difluoromethoxy substituent imparts distinct electronic and steric properties, which are highly relevant in modern drug discovery and material science applications.
The compound's molecular structure, consisting of a benzene ring substituted with a methyl group and a difluoromethoxy group at the para position, contributes to its reactivity and utility. The electron-withdrawing nature of the difluoromethoxy moiety enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This characteristic is particularly advantageous in constructing complex molecular architectures, which are often required in the development of novel therapeutic agents.
In recent years, 4-(Difluoromethoxy)toluene has garnered attention for its role in synthesizing fluorinated heterocycles. Fluoro-substituted compounds are increasingly prevalent in pharmaceuticals due to their improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. The introduction of fluorine atoms into molecular structures can significantly modulate the properties of drug candidates, often leading to more effective and selective therapeutic outcomes. Current research focuses on leveraging the reactivity of 4-(Difluoromethoxy)toluene to develop new fluorinated derivatives with potential applications in oncology, anti-inflammatory, and antimicrobial therapies.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. By incorporating fluorine atoms into kinase inhibitor molecules derived from 4-(Difluoromethoxy)toluene, researchers aim to enhance drug potency and reduce off-target effects. Preliminary studies have demonstrated that fluorinated kinase inhibitors exhibit improved pharmacokinetic profiles, including increased bioavailability and prolonged half-life.
The utility of 4-(Difluoromethoxy)toluene extends beyond pharmaceuticals into the realm of materials science. Fluoroaromatic compounds are known for their unique electronic properties, making them suitable for applications in organic electronics, liquid crystals, and advanced polymers. The electron-deficient nature of the difluoromethoxy group facilitates charge transport mechanisms, which are essential for the performance of optoelectronic devices. Consequently, this compound is being explored as a building block for developing novel materials with enhanced functional properties.
In conclusion, 4-(Difluoromethoxy)toluene (CAS No. 1583-83-1) represents a versatile intermediate with broad applications in chemical synthesis and material science. Its structural features enable the construction of complex molecules with tailored properties for pharmaceutical and industrial uses. As research continues to uncover new methodologies for fluorinated compound synthesis, the importance of this compound is expected to grow further, driving innovation across multiple scientific disciplines.
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